![molecular formula C16H15FN2O B5673419 1-[2-(4-fluorophenoxy)ethyl]-2-methyl-1H-benzimidazole](/img/structure/B5673419.png)
1-[2-(4-fluorophenoxy)ethyl]-2-methyl-1H-benzimidazole
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Overview
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives, including structures similar to 1-[2-(4-fluorophenoxy)ethyl]-2-methyl-1H-benzimidazole, typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For instance, Salahuddin et al. (2017) described a method for synthesizing 2-(phenoxymethyl)-1H-benzimidazole derivatives through acidic condensation, followed by further chemical modifications (Salahuddin et al., 2017).
Molecular Structure Analysis
Benzimidazole derivatives exhibit varied molecular geometries. For example, Kumar et al. (2016) analyzed the molecular structure of an ethyl 2-(4-cyanophenyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole-5-carboxylate, highlighting the T-shaped configuration and interactions between different parts of the molecule (Kumar et al., 2016).
Chemical Reactions and Properties
Benzimidazoles participate in various chemical reactions due to their active sites. They can undergo processes such as rotamerism, tautomerism, and excited-state intramolecular proton transfer, as studied by Vázquez et al. (2008) in different benzimidazole compounds, which could be relevant to understanding the chemical behavior of 1-[2-(4-fluorophenoxy)ethyl]-2-methyl-1H-benzimidazole (Vázquez et al., 2008).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystalline structure, depend significantly on their molecular arrangement and substituents. The crystal structure analysis, as shown by Ha (2012) for a related benzimidazole solvate, provides insights into the arrangement and potential physical properties of these compounds (Ha, 2012).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity with other chemical agents, of benzimidazole derivatives are influenced by their molecular structure. The presence of substituents like the fluoro group and the ether linkage in 1-[2-(4-fluorophenoxy)ethyl]-2-methyl-1H-benzimidazole would affect its electron distribution and thus its chemical behavior. While specific studies on this compound might be scarce, the general behavior of benzimidazole derivatives, including their interaction with biomolecules, has been documented in research like that by Ram et al. (1992) on different benzimidazole carbamates (Ram et al., 1992).
properties
IUPAC Name |
1-[2-(4-fluorophenoxy)ethyl]-2-methylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O/c1-12-18-15-4-2-3-5-16(15)19(12)10-11-20-14-8-6-13(17)7-9-14/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZOCRPOZNQGBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49640914 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[2-(4-Fluoro-phenoxy)-ethyl]-2-methyl-1H-benzoimidazole |
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